molecular formula C18H13ClFN3O2S B11263362 N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B11263362
M. Wt: 389.8 g/mol
InChI Key: ZJUZZECUOBDFHW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and fluorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrazinone ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazinone ring.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and fluorobenzene derivatives.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule. This step may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide
  • N-(3-amino-4-fluorophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Uniqueness

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide stands out due to its specific combination of chlorophenyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazinone core, a chlorinated phenyl group, and an acetamide moiety. Its molecular formula is C19H13ClFN5O2SC_{19}H_{13}ClFN_5O_2S with a molecular weight of approximately 388.89 g/mol. The structure can be represented as follows:

\text{N 4 chlorophenyl 2 4 3 fluorophenyl 3 oxo 3 4 dihydropyrazin 2 yl sulfanyl}acetamide}

Biological Activity Overview

This compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown promising activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective growth inhibition .
  • Enzymatic Inhibition : Interaction studies indicate that the compound may inhibit specific enzymes involved in disease pathways. This inhibition could be crucial in developing therapeutic strategies for conditions such as cancer and neurodegenerative diseases .
  • Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial properties, similar to other thioether-containing compounds which have demonstrated efficacy against various bacterial and fungal strains .

The precise mechanism of action for this compound involves its interaction with specific molecular targets, leading to modulation of their activity. This includes:

  • Binding to enzyme active sites.
  • Altering receptor conformations.

Further research is required to elucidate these interactions fully.

Table 1: Summary of Biological Activities

Activity Type Details IC50 Values
AnticancerInhibition of colon carcinoma (HCT-116)6.2 μM
Inhibition of breast cancer (T47D)27.3 μM
Enzymatic InhibitionAChE inhibitionNot specified
AntimicrobialActivity against various bacterial strainsNot specified

Research Highlights

  • A study indicated that derivatives similar to this compound showed significant anticancer activity against multiple cell lines with varying IC50 values .
  • Another investigation focused on the synthesis of thioether derivatives and their biological activities, highlighting the importance of structural variations in enhancing biological efficacy .

Properties

Molecular Formula

C18H13ClFN3O2S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-4-6-14(7-5-12)22-16(24)11-26-17-18(25)23(9-8-21-17)15-3-1-2-13(20)10-15/h1-10H,11H2,(H,22,24)

InChI Key

ZJUZZECUOBDFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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